molecular formula C59H94O29 B1649378 Olean-12-en-28-oic acid, 3-(beta-D-glucopyranosyloxy)-2,16,23,24-tetrahydroxy-, O-D-apio-beta-D-furanosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-O-2-O-acetyl-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl ester, (2beta,3beta,16alpha)- CAS No. 66779-34-8

Olean-12-en-28-oic acid, 3-(beta-D-glucopyranosyloxy)-2,16,23,24-tetrahydroxy-, O-D-apio-beta-D-furanosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-O-2-O-acetyl-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl ester, (2beta,3beta,16alpha)-

Cat. No.: B1649378
CAS No.: 66779-34-8
M. Wt: 1267.4 g/mol
InChI Key: CNHZRRBWLMSLDX-WNHLAMKZSA-N
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Description

Platycodin A is a triterpenoid saponin derived from the roots of Platycodon grandiflorus, commonly known as balloon flower. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and immune-modulatory effects. Platycodin A has been extensively studied for its potential therapeutic applications in traditional and modern medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Platycodin A involves several steps, starting from the extraction of Platycodon grandiflorus roots. The roots are typically dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol. The extract is further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Platycodin A .

Industrial Production Methods: Industrial production of Platycodin A follows similar extraction and purification processes but on a larger scale. The use of biotechnological methods, such as fermentation with specific strains of microorganisms, has also been explored to enhance the yield of Platycodin A. These methods are environmentally friendly and can convert low-activity saponins into highly active forms .

Chemical Reactions Analysis

Types of Reactions: Platycodin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosides and aglycones, each with distinct biological activities .

Scientific Research Applications

Platycodin A has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.

    Biology: Investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.

    Medicine: Explored for its anti-tumor properties, particularly in inducing apoptosis in cancer cells. It is also studied for its potential in treating respiratory diseases and metabolic disorders.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits

Mechanism of Action

Platycodin A exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Platycodin A: Platycodin A is unique due to its broad spectrum of biological activities and its ability to modulate multiple signaling pathways. Its diverse pharmacological properties make it a promising candidate for developing new therapeutic agents .

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H94O29/c1-24-41(84-47-40(74)42(30(67)19-78-47)85-51-45(75)58(77,22-63)23-80-51)39(73)44(82-25(2)64)50(81-24)86-43-35(69)29(66)18-79-49(43)88-52(76)59-13-12-53(3,4)14-27(59)26-8-9-32-54(5)15-28(65)46(87-48-38(72)37(71)36(70)31(17-60)83-48)57(20-61,21-62)33(54)10-11-55(32,6)56(26,7)16-34(59)68/h8,24,27-51,60-63,65-75,77H,9-23H2,1-7H3/t24-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+,37-,38+,39+,40+,41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+,59+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHZRRBWLMSLDX-WNHLAMKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H94O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317850
Record name Platycodin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66779-34-8
Record name Platycodin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66779-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platycodin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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